Piminodine esylate

postoperative analgesia equianalgesic dosing clinical opioid comparison

Piminodine esylate (CAS 7081-52-9) is the ethanesulfonate salt of piminodine, a synthetic phenylpiperidine opioid analgesic developed by Sterling Winthrop in the mid-20th century. The compound is a structural analogue of pethidine (meperidine), distinguished by an N-(3-anilinopropyl) substituent on the piperidine ring in place of pethidine's N-methyl group.

Molecular Formula C25H36N2O5S
Molecular Weight 476.6 g/mol
CAS No. 7081-52-9
Cat. No. B10859326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiminodine esylate
CAS7081-52-9
Molecular FormulaC25H36N2O5S
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCCNC2=CC=CC=C2)C3=CC=CC=C3.CCS(=O)(=O)O
InChIInChI=1S/C23H30N2O2.C2H6O3S/c1-2-27-22(26)23(20-10-5-3-6-11-20)14-18-25(19-15-23)17-9-16-24-21-12-7-4-8-13-21;1-2-6(3,4)5/h3-8,10-13,24H,2,9,14-19H2,1H3;2H2,1H3,(H,3,4,5)
InChIKeyPRERKVDQJAYTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piminodine Esylate (CAS 7081-52-9): Core Pharmacological Identity and Procurement Context


Piminodine esylate (CAS 7081-52-9) is the ethanesulfonate salt of piminodine, a synthetic phenylpiperidine opioid analgesic developed by Sterling Winthrop in the mid-20th century [1]. The compound is a structural analogue of pethidine (meperidine), distinguished by an N-(3-anilinopropyl) substituent on the piperidine ring in place of pethidine's N-methyl group [2]. Piminodine acts as a μ-opioid receptor agonist, producing analgesia, sedation, and euphoria with a clinical duration of action of 2–4 hours [1]. Historically marketed as Alvodine®, it was employed for obstetric analgesia, dental procedures, and postoperative pain management during the 1960s and 1970s before falling out of routine clinical use [1]. Today, piminodine esylate is procured primarily as a research reference standard for opioid pharmacology studies, forensic toxicology method development, and structure-activity relationship investigations within the phenylpiperidine class.

Why Piminodine Esylate Cannot Be Replaced by Meperidine, Anileridine, or Alphaprodine in Research Workflows


Although piminodine, meperidine, anileridine, and alphaprodine all belong to the 4-phenylpiperidine opioid class and share μ-opioid receptor agonism, their pharmacological fingerprints diverge substantially across multiple measurable dimensions. Piminodine exhibits a unique monoamine transporter inhibition profile that is entirely dissociable from its opioid analgesic activity: it is the most potent inhibitor of metaraminol uptake among all tested narcotic analgesics, with 100-fold greater activity than morphine and significantly greater potency than both pethidine and anileridine [1]. In the central nervous system, piminodine produces EEG effects that are qualitatively morphine-like but quantitatively only one-half as effective as morphine, while its clinical analgesic potency ratio versus morphine is 1.33:1 [2][3]. Radioimmunoassay cross-reactivity data further distinguish piminodine (IC50 3.8 pmol) from anileridine (IC50 0.2 pmol) by a factor of 19, demonstrating that these congeners cannot be substituted for one another in antibody-based detection workflows [4]. These orthogonal differentiation vectors mean that procurement decisions based solely on in-class assumptions risk introducing uncontrolled variables into pharmacological, analytical, or forensic studies.

Quantitative Differentiation Evidence for Piminodine Esylate Versus Closest Analogs


Clinical Equianalgesic Potency: Piminodine 7.5 mg vs Morphine 10 mg in Postoperative Pain

In a controlled clinical trial enrolling 96 patients with postoperative pain, piminodine at a dose of approximately 7.5 mg produced analgesic relief equivalent to that of morphine sulfate 10 mg, establishing a weight-adjusted potency ratio of 1.33:1 in favor of piminodine [1]. The study employed a double-blind, randomized design with standardized pain assessment methodologies, and the equipotent dose was found to be in excellent agreement with predictions derived from preclinical animal data [1].

postoperative analgesia equianalgesic dosing clinical opioid comparison

Metaraminol Uptake Inhibition: Piminodine 100× Morphine and Superior to All In-Class Opioids

In a systematic head-to-head screen of narcotic analgesics for inhibition of metaraminol (3 μM) uptake by human blood platelets, piminodine ranked as the single most potent agent, exceeding pentazocine, anileridine, cyclazocine, methadone, dextropropoxyphene, thebaine, papaverine, alphaprodine, pethidine, and morphine [1]. Morphine exhibited only 1% of the inhibitory activity of piminodine under identical assay conditions, while piminodine was also more potent than the tricyclic antidepressants desipramine and protriptyline [1]. This monoamine uptake inhibitory activity showed no correlation with the compounds' opioid analgesic potency, indicating a distinct pharmacological mechanism [1].

monoamine transporter inhibition metaraminol uptake human platelet assay opioid polypharmacology

Central EEG Pharmacodynamics: Piminodine 0.5× Morphine Potency Despite Full Analgesic Efficacy

Quantitative EEG analysis in dogs with chronically implanted electrodes revealed that piminodine produced morphine-like qualitative changes in brain electrical activity but was only one-half as potent as morphine on a mg/kg basis . In contrast, the structurally related investigational compound Win 13,797 was found to be fully equipotent to morphine in the same EEG paradigm . This represents a partial dissociation between piminodine's analgesic potency (where it is 1.33× morphine clinically) and its central electrographic potency (where it is 0.5× morphine), a phenomenon not observed with the comparator Win 13,797 .

electroencephalography opioid central effects canine model pharmacodynamic dissociation

Radioimmunoassay Discrimination: Piminodine IC50 3.8 pmol vs Anileridine 0.2 pmol — 19-Fold Differential

A competitive radioimmunoassay developed for N-substituted phenylpiperidine carboxylic acid esters revealed a 19-fold difference in antibody recognition between piminodine (IC50 = 3.8 pmol) and anileridine (IC50 = 0.2 pmol), while piminodine's IC50 was nearly identical to that of meperidine (IC50 = 3.5 pmol) [1]. This near-identity with meperidine but dramatic divergence from anileridine in a single assay dimension provides a diagnostically useful pattern: piminodine and meperidine are indistinguishable by this immunoassay, whereas anileridine is detected with 19-fold higher sensitivity [1].

radioimmunoassay cross-reactivity phenylpiperidine detection forensic toxicology

Addiction Liability: High Physical Dependence Potential Equivalent to Win 13,797 in Primate and Canine Models

In single-dose suppression studies in morphine-dependent monkeys and primary physical dependence induction paradigms in dogs and monkeys, piminodine and Win 13,797 both exhibited high addiction liability, comparable to morphine-like agents [1]. This finding places piminodine in the high-abuse-potential category alongside morphine, distinguishing it from lower-liability phenylpiperidines that may be considered for applications where reduced dependence risk is a selection criterion [1]. Piminodine's current classification as a U.S. Schedule II controlled substance is consistent with these preclinical dependence data [2].

physical dependence addiction liability single-dose suppression opioid abuse potential

Clinical Dose Equivalence Across Phenylpiperidine Class: Piminodine 7.5–10 mg SC = Pethidine 80–100 mg SC

Compiled clinical equivalence data indicate that the standard starting dose of piminodine (7.5–10 mg subcutaneously) provides analgesia equivalent to 80–100 mg of pethidine (meperidine), 40–60 mg of alphaprodine, and 10 mg of morphine, with a consistent duration of action of 2–4 hours across this dose range [1]. The piminodine-to-pethidine potency ratio of approximately 10:1 by weight substantially exceeds what would be predicted from simple μ-opioid receptor binding considerations alone, reinforcing the contribution of non-opioid pharmacological mechanisms to the compound's overall clinical profile [1][2].

dose conversion equianalgesic table phenylpiperidine opioids clinical reference

Defensible Piminodine Esylate Application Scenarios Derived from Quantitative Differentiation Evidence


Monoamine Transporter Pharmacology: Tool Compound for Non-Opioid Mechanism Dissection

Piminodine esylate's unique status as the most potent inhibitor of metaraminol uptake among all tested narcotic analgesics—with 100× the activity of morphine and greater potency than desipramine [1]—makes it an irreplaceable tool compound for laboratories investigating monoamine transporter pharmacology. Unlike meperidine or anileridine, which show substantially weaker metaraminol uptake inhibition, piminodine provides a chemical probe that simultaneously engages μ-opioid receptors and monoamine transporters, enabling experimental designs that interrogate the intersection of these two pharmacological systems. This scenario is directly supported by the head-to-head uptake inhibition data reported in human platelet assays [1].

Forensic Toxicology Reference Standard: Immunoassay Cross-Reactivity Calibration and Method Validation

The 19-fold differential in radioimmunoassay cross-reactivity between piminodine (IC50 3.8 pmol) and anileridine (IC50 0.2 pmol), coupled with near-identical cross-reactivity to meperidine (IC50 3.5 pmol) [2], positions piminodine esylate as a critical reference standard for forensic toxicology laboratories developing or validating immunoassay-based screening panels for phenylpiperidine opioids. Use of anileridine as a calibration surrogate for piminodine would yield a 19-fold overestimation of sensitivity, whereas meperidine calibrators would provide acceptable approximation. Procurement of authenticated piminodine esylate reference material is therefore essential for laboratories that require accurate discrimination among these structurally related controlled substances.

Opioid Receptor Pharmacology: Investigating Analgesic–EEG Potency Dissociation

Piminodine esylate presents a rare pharmacological profile in which clinical analgesic potency (1.33× morphine) is dissociated from central EEG potency (0.5× morphine) [3], a divergence not shared by the closely related compound Win 13,797 (equipotent to morphine on both dimensions) [3]. This makes piminodine a valuable research compound for studying biased agonism, differential brain region exposure, or receptor reserve phenomena at the μ-opioid receptor. Laboratories conducting structure-activity relationship studies within the phenylpiperidine series can use piminodine as a reference point for compounds exhibiting analgesic–central effect uncoupling.

Regulatory-Compliant Preclinical Analgesic Screening: High-Potency Positive Control

With a clinically validated equipotent dose of 7.5 mg to morphine 10 mg (1.33:1 potency ratio) [4] and a 10:1 potency advantage over pethidine [5], piminodine esylate serves as a high-potency μ-opioid agonist reference standard for preclinical analgesic screening programs. Its well-characterized addiction liability profile (Schedule II) [3] provides the regulatory context necessary for institutional review board and controlled-substance compliance documentation. Researchers selecting piminodine over meperidine or alphaprodine gain the advantage of the most extensive comparative dataset versus morphine, including clinical, EEG, dependence, and monoamine uptake dimensions, reducing the number of ancillary studies required to contextualize experimental results.

Quote Request

Request a Quote for Piminodine esylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.